rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
Description
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis is a chiral cyclopentane derivative featuring a tert-butyl carbamate protecting group and a primary amine in the cis configuration (1R,3S stereochemistry). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical synthesis or biochemical applications. The compound’s rigid cyclopentane backbone and stereochemistry likely influence its reactivity and interactions in medicinal or catalytic contexts.
Properties
Molecular Formula |
C20H42Cl2N4O4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;dihydrochloride |
InChI |
InChI=1S/2C10H20N2O2.2ClH/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;;/h2*7-8H,4-6,11H2,1-3H3,(H,12,13);2*1H/t2*7-,8+;;/m10../s1 |
InChI Key |
QLKJOCKQTONTMI-BJDVXBNTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis typically involves the following steps:
Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with an amine under basic conditions.
Cyclopentylamine derivative synthesis: The cyclopentylamine derivative is synthesized through a series of reactions involving cyclopentanone and various reagents.
Coupling reaction: The tert-butyl carbamate is then coupled with the cyclopentylamine derivative under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Basic Information
- IUPAC Name : tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate hydrochloride
- Molecular Formula : C10H20ClN2O2
- CAS Number : 2227743-71-5
- Molecular Weight : 236.74 g/mol
- Purity : 97% .
Structural Characteristics
The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclopentyl amine. The stereochemistry is crucial for its biological activity, as the (1R,3S) configuration influences its interaction with biological targets.
Medicinal Chemistry
Rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to act on specific biological pathways, making it a candidate for drug development aimed at treating various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxicity against cancer cell lines. A study demonstrated that modifications in the cyclopentyl ring could enhance the compound's potency against specific tumor types .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Its structural similarity to known neurotransmitter modulators positions it as a candidate for further exploration in treating neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have shown that rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride can protect neuronal cells from oxidative stress, indicating its potential role in neuroprotection .
Synthetic Chemistry
This compound serves as an important building block in synthetic organic chemistry. Its unique structure allows chemists to create various derivatives that can be explored for different biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Carbamate Formation | tert-butyl chloroformate + amine | 85 |
| Cyclization | Amino acid derivatives + coupling agents | 90 |
| Functionalization | Substituted aromatic compounds | 75 |
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs in terms of structure, functional groups, and physicochemical properties:
Structural and Functional Group Analysis
- Cyclopentane vs. Cyclobutane Backbones : The target compound’s cyclopentane ring offers reduced strain compared to the cyclobutane analog in , which may improve stability.
- Amine Protection : Unlike the Boc-protected carboxylic acid in , the target compound uses a carbamate group, which is less acidic and more hydrolytically stable under basic conditions.
- Salt Forms: The hydrochloride salt in the target compound contrasts with the neutral aminomethyl derivative (), enhancing solubility for biological assays.
Biological Activity
Rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride (CAS: 1627181-42-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : 236.74 g/mol
- IUPAC Name : tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate hydrochloride
- CAS Number : 1627181-42-3
The biological activity of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride primarily involves its interaction with specific receptors and enzymes. The carbamate moiety allows for covalent interactions with active site residues, potentially leading to inhibition or modulation of enzymatic activity. This interaction can influence various signaling pathways, particularly those associated with neurohormonal regulation and calcium channel activity.
Pharmacological Effects
-
Calcium Channel Modulation :
- Studies indicate that the compound may act as an inhibitor of calcium channels, which are crucial in various physiological processes, including muscle contraction and neurotransmitter release. This modulation can lead to significant alterations in cellular calcium levels, impacting overall cellular function .
- Neuroprotective Properties :
- Antitumor Activity :
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a controlled study examining the neuroprotective effects of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, researchers treated neuronal cultures with the compound prior to exposure to oxidative stress. Results demonstrated a significant reduction in cell death compared to untreated controls, indicating a protective role against ROS-induced damage .
Case Study 2: Antitumor Efficacy
A separate study evaluated the antitumor efficacy of the compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis rates in treated cells compared to controls. This suggests that the compound may have potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
